molecular formula C14H17ClFN3 B14944622 4-(Adamant-2-ylamino)-2-chloro-5-fluoropyrimidine

4-(Adamant-2-ylamino)-2-chloro-5-fluoropyrimidine

Katalognummer: B14944622
Molekulargewicht: 281.75 g/mol
InChI-Schlüssel: NDFVNSKTIXBVJE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-2-ADAMANTYL-2-CHLORO-5-FLUOROPYRIMIDIN-4-AMINE is a synthetic compound that combines the structural features of adamantane and pyrimidine

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-2-ADAMANTYL-2-CHLORO-5-FLUOROPYRIMIDIN-4-AMINE typically involves the reaction of 2-chloro-5-fluoropyrimidine with an adamantylamine derivative. The reaction is usually carried out in the presence of a base such as potassium carbonate (K₂CO₃) to facilitate the nucleophilic substitution reaction . The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-2-ADAMANTYL-2-CHLORO-5-FLUOROPYRIMIDIN-4-AMINE can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.

    Coupling Reactions: It can form bonds with other aromatic or heteroaromatic compounds through coupling reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield various substituted pyrimidines, while oxidation can produce corresponding oxides.

Wissenschaftliche Forschungsanwendungen

N-2-ADAMANTYL-2-CHLORO-5-FLUOROPYRIMIDIN-4-AMINE has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-2-ADAMANTYL-2-CHLORO-5-FLUOROPYRIMIDIN-4-AMINE involves its interaction with specific molecular targets. The adamantyl group enhances its lipophilicity, facilitating its passage through cell membranes. Once inside the cell, the compound can interact with nucleic acids or proteins, potentially inhibiting key biological pathways . The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-2-ADAMANTYL-2-CHLORO-5-FLUOROPYRIMIDIN-4-AMINE is unique due to the combination of the adamantyl group and the fluorinated pyrimidine ring. This structural combination imparts distinct physicochemical properties, such as enhanced stability and lipophilicity, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C14H17ClFN3

Molekulargewicht

281.75 g/mol

IUPAC-Name

N-(2-adamantyl)-2-chloro-5-fluoropyrimidin-4-amine

InChI

InChI=1S/C14H17ClFN3/c15-14-17-6-11(16)13(19-14)18-12-9-2-7-1-8(4-9)5-10(12)3-7/h6-10,12H,1-5H2,(H,17,18,19)

InChI-Schlüssel

NDFVNSKTIXBVJE-UHFFFAOYSA-N

Kanonische SMILES

C1C2CC3CC1CC(C2)C3NC4=NC(=NC=C4F)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.